molecular formula C13H18N2O2 B016894 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid CAS No. 106261-48-7

4-((4-Methylpiperazin-1-YL)methyl)benzoic acid

Katalognummer B016894
CAS-Nummer: 106261-48-7
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: ZJUXJQSYXBYFFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid has been described through efficient methods yielding high purity and yield. Koroleva et al. (2012) elaborated a practical and scalable synthesis method using direct reductive alkylation of 1-methylpiperazine, achieving 95–99% yields (Koroleva et al., 2012). Another approach by Lu Xiao-qin (2010) involves α-bromination and subsequent amination of 4-methylbenzoic acid, optimizing conditions to achieve an 81.5% yield (Lu Xiao-qin, 2010).

Molecular Structure Analysis

The molecular structure of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid has been explored using various spectroscopic and analytical techniques. Studies like those by Obreza and Perdih (2012) provide insights into the crystal structure and molecular geometry, emphasizing the significance of carboxyl dimers in the crystalline state (Obreza & Perdih, 2012).

Wissenschaftliche Forschungsanwendungen

  • Application Summary : “4-((4-Methylpiperazin-1-YL)methyl)benzoic acid” is used as an intermediate in the synthesis of Imatinib . Imatinib is a therapeutic agent used to treat leukemia and other types of cancer .
  • Methods of Application/Experimental Procedures : The compound is synthesized from 4-(chloromethyl)benzonitrile via substitution and hydrolysis reactions . It is then condensed with N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine to provide the final product, Imatinib .
  • Results/Outcomes : The synthesis results in Imatinib, a potent and selective inhibitor of BCR-ABL and c-kit tyrosine kinases . Imatinib has shown unprecedented efficacy in the treatment of Bcr-Abl positive CML .
    • Application Summary : This compound can be used in the synthesis of various benzamide derivatives . Benzamides are a class of compounds with a wide range of biological activities and are used in the development of various pharmaceuticals .
    • Methods of Application/Experimental Procedures : The compound can be reacted with different amines to produce a variety of benzamide derivatives .
    • Results/Outcomes : The resulting benzamide derivatives can have various biological activities depending on the amine used in the reaction .
    • Application Summary : This compound can potentially be used in the synthesis of other tyrosine kinase inhibitors . Tyrosine kinase inhibitors are a class of drugs used in cancer treatment .
    • Methods of Application/Experimental Procedures : The compound can be reacted with different aromatic amines to produce a variety of potential tyrosine kinase inhibitors .
    • Results/Outcomes : The resulting compounds can potentially inhibit different types of tyrosine kinases, offering a potential route for the development of new cancer treatments .

Eigenschaften

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17/h2-5H,6-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUXJQSYXBYFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406374
Record name 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Methylpiperazin-1-YL)methyl)benzoic acid

CAS RN

106261-48-7
Record name 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106261487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Methyl-1-piperazinylmethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-((4-METHYL-1-PIPERAZINYL)METHYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4XAX7UGT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 4-formyl-benzoic acid (10.0 g, 67 mmol) in methanol (100 ml) is treated sequentially with 1-methylpiperazine (7.3 g, 73 mmol) and platinum (5%) on sulfided carbon (1 g). The resulting suspension is then heated at 80° C. and is subjected to a pressure of 5 bar of hydrogen for a period of 20 hrs until the hydrogen uptake is complete. The reaction mixture is cooled to room temperature and filtrated over a pad of Celite. Water (20 ml) is used to rinse the reactor and dissolve the fraction of 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid that crystallizes on the walls during the cooling of the reaction mixture. The resulting aqueous solution is filtrated over the pad of Celite employed previously. The combined filtrates are concentrated in vacuo and crystallized In EtOH/H2O 9:1 v/v to give 10.9 g (70%) of 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid as colorless crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

HCl-salt of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid methyl ester (1.25 g) was dissolved in potassium hydroxide-methanol solution (0.93 g KOH in 15 ml methanol). Water (0.75 ml) was added and the mixture was refluxed for 1 hour. The reaction mixture was allowed to cool into room temperature and the pH was tuned to 6 with 2 M HCl. The solvent was evaporated and the residue was dried under vacuum. The residue contained 4-(4-methylpiperazin-1-ylmethyl)benzoic acid and inorganic salts. It was used further without purification and the yield of title compound was assumed to be 100%. 1H NMR (400 MHz, d6-DMSO) δ: 2.27 (s, 3H), 2.44 (bs, 2H), 3.18-3.95 (m, 8H), 7.41 (d, 2H, J 8.0 Hz), 7.89 (d, 2H, J 8.1 Hz).
[Compound]
Name
HCl-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
potassium hydroxide methanol
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((4-Methylpiperazin-1-YL)methyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-((4-Methylpiperazin-1-YL)methyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-((4-Methylpiperazin-1-YL)methyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-((4-Methylpiperazin-1-YL)methyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-((4-Methylpiperazin-1-YL)methyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-((4-Methylpiperazin-1-YL)methyl)benzoic acid

Citations

For This Compound
40
Citations
EV Koroleva, AP Kadutskii, AV Farina, JV Ignatovich… - Tetrahedron …, 2012 - Elsevier
A simple and efficient in situ synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid through direct reductive alkylation of 1-methylpiperazine in the presence of triacetoxy sodium …
Number of citations: 21 www.sciencedirect.com
H Li, QNM Hakim Al-arique, HS Yathirajan… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C13H19N2O2+·C6H2N3O7−, is a salt obtained by cocrystallization of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid and picric acid. The cations adopt an `L-…
Number of citations: 2 scripts.iucr.org
JP Jasinski, RJ Butcher, L Mallesha… - Journal of Chemical …, 2009 - Springer
The title compound, a salt of C 13 H 20 O 2 2+ 2Cl − 0.5 H 2 O, (I), crystallizes in the monoclinic space group C 2/c with unit cell parameters a = 34.091(4) Å, b = 7.2312(4) Å, c = 12.5827…
Number of citations: 5 link.springer.com
EV Koroleva, KN Gusak, ZV Ignatovich… - Russian Journal of …, 2011 - Springer
New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-…
Number of citations: 5 link.springer.com
JP Jasinski, RJ Butcher, L Mallesha… - Journal of Chemical …, 2009 - hero.epa.gov
The title compound, a salt of C13H20O2 (2+) 2Cl (-) 0.5 H2O,(I), crystallizes in the monoclinic space group C 2/c with unit cell parameters a= 34.091 (4) angstrom, b= 7.2312 (4) …
Number of citations: 2 hero.epa.gov
Q Wang, F Liu, B Wang, F Zou, Z Qi… - Journal of Medicinal …, 2017 - ACS Publications
The discovery of a novel potent type II ABL/c-KIT dual kinase inhibitor compound 34 (CHMFL-ABL/KIT-155), which utilized a hydrogen bond formed by NH on the kinase backbone and …
Number of citations: 12 pubs.acs.org
H Liu, W Xia, Y Luo, W Lu - Monatshefte für Chemie-Chemical Monthly, 2010 - Springer
A convenient method has been developed for the synthesis of imatinib and two of its intermediates. N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, obtained from 2-(…
Number of citations: 24 link.springer.com
E Bethke, B Pinchuk, C Renn, L Witt… - …, 2016 - Wiley Online Library
Reversible protein kinase inhibitors that bind in the ATP cleft can be classified as type I or type II binders. Of these, type I inhibitors address the active form, whereas type II inhibitors …
AI Grigoroudis, C McInnes, PN Premnath… - Protein expression and …, 2015 - Elsevier
Bacterial expression of human proteins continues to present a critical challenge in protein crystallography and drug design. While human cyclin A constructs have been extensively …
Number of citations: 11 www.sciencedirect.com
E Kalinichenko, A Faryna, V Kondrateva, A Vlasova… - Molecules, 2019 - mdpi.com
A number of new compounds containing the 4-(aminomethyl)benzamide fragment as a linker were designed and synthesized, and their biological activities were evaluated as potential …
Number of citations: 12 www.mdpi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.